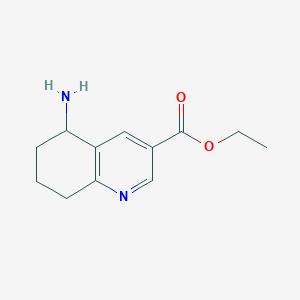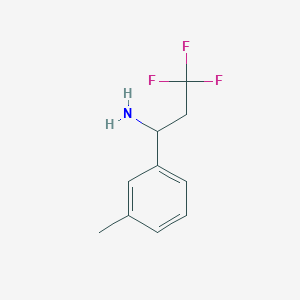
3-(3,4-Dimethylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylcyclohexyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their versatile biological activities . The molecular formula of this compound is C13H25N, and it is characterized by a piperidine ring substituted with a 3,4-dimethylcyclohexyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 3-(3,4-Dimethylcyclohexyl)piperidine, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylcyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
Scientific Research Applications
3-(3,4-Dimethylcyclohexyl)piperidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways . These interactions can lead to a range of physiological effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom, structurally similar but with different chemical properties.
Dihydropyridine: A partially saturated derivative of pyridine, often used in medicinal chemistry.
Uniqueness
3-(3,4-Dimethylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylcyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-5-6-12(8-11(10)2)13-4-3-7-14-9-13/h10-14H,3-9H2,1-2H3 |
InChI Key |
YYCBVHNPUWYSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


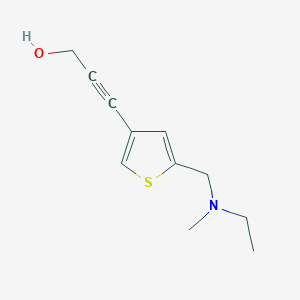
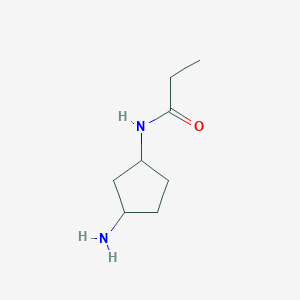
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

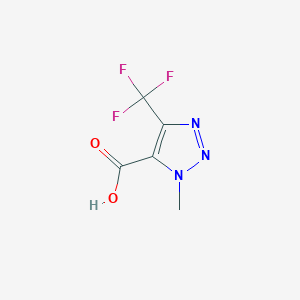
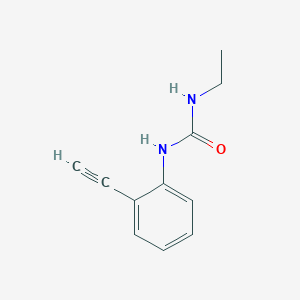
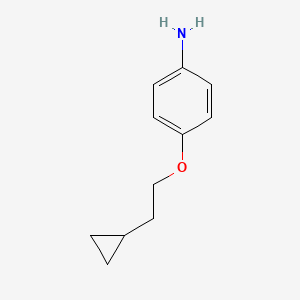

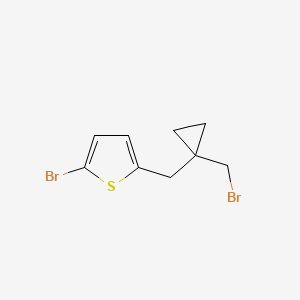

![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
